1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)piperazine
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Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis in Medicinal Chemistry
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)piperazine is a compound that finds application in the synthesis of various pharmaceuticals. For example, it is used as a key intermediate in the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents. The synthesis process involves rhodium-catalyzed hydroformylation, demonstrating its importance in creating compounds with significant neuroleptic activity (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Docking Studies and Medicinal Chemistry Role
The compound also plays a crucial role in docking studies, which are essential for understanding the interaction between drugs and their targets. For instance, derivatives of this compound have been synthesized and analyzed through docking studies to explore their potential in medicinal chemistry, particularly for their role in novel therapeutic applications (Balaraju, Kalyani, & Laxminarayana, 2019).
Radiochemical Synthesis for Imaging
Moreover, this compound is utilized in radiochemical synthesis for imaging purposes. An example includes the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, aimed at imaging dopamine D4 receptors. This showcases the compound's utility in developing diagnostic tools and its contribution to understanding and treating neurological disorders (Eskola et al., 2002).
Antineoplastic Applications
In antineoplastic research, derivatives of this chemical framework have been investigated for their metabolism and therapeutic potential. Studies on compounds like flumatinib, which shares a similar structural motif, have revealed insights into their metabolic pathways, contributing to the development of treatments for chronic conditions such as myelogenous leukemia (Gong, Chen, Deng, & Zhong, 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF4N3/c17-14-9-11(16(19,20)21)10-22-15(14)24-7-5-23(6-8-24)13-3-1-12(18)2-4-13/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQDGEIKOKSAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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